molecular formula C6H7ClN2O B2375250 2-Chloro-5-methoxy-4-methylpyrimidine CAS No. 1245506-61-9

2-Chloro-5-methoxy-4-methylpyrimidine

Cat. No.: B2375250
CAS No.: 1245506-61-9
M. Wt: 158.59
InChI Key: GBQFWSOESDYTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methoxy-4-methylpyrimidine is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-4-methoxy-5-methylpyrimidine . The InChI code is 1S/C6H7ClN2O/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3 , which provides a specific textual identifier for the compound.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 158.59 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Molecular Structure and Vibrational Studies

  • Molecular Docking and Experimental Analysis : A derivative of 2-Chloro-5-methoxy-4-methylpyrimidine, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated for its potential as an alpha-2-imidazoline receptor agonist and antihypertensive agent. The study included molecular docking, FT-IR, FT-Raman, NMR, and DFT calculations, revealing insights into the molecule's structure, vibrational properties, and biological activity potential (Aayisha et al., 2019).

Synthesis and Derivative Development

  • New Pyrimidine Derivatives : Research on the synthesis of new 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives, including chloro, methoxy, and other group substitutions, was conducted. These derivatives were developed from 5-benzyl-4-chloro-2-methylpyrimidine derivatives, highlighting the versatility of the base pyrimidine structure (Kim & Han, 1996).

Antiviral Applications

  • Antiviral Activity Analysis : A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, related to this compound, revealed their potential antiviral activity. The compounds were synthesized and tested against various viruses, including herpes simplex and human immunodeficiency viruses, showing promise in antiretroviral applications (Hocková et al., 2003).

Radiopharmaceutical Synthesis

  • Radiolabeled Compound Synthesis : The synthesis of a radiolabeled antihypertensive compound, [2,4,6-14C3]-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxy-2-methylpyrimidine ([14C3]moxonidine), was achieved. This study highlights the role of pyrimidine derivatives in the development of radiopharmaceuticals (Czeskis, 2004).

Pharmaceutical Intermediates

  • Intermediate in Anticancer Drug Synthesis : 4,6-Dichloro-2-methylpyrimidine, a close relative of this compound, was synthesized as an intermediate for the anticancer drug dasatinib. This study underscores the significance of pyrimidine derivatives in the synthesis of pharmaceutical compounds (Lei-ming, 2012).

Molecular Geometry and Electronic Studies

  • X-ray and DFT Study : An investigation into the crystal and molecular structures of a derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was conducted. This study, involving X-ray and DFT calculations, provides insights into the structural and electronic properties of such compounds (Richter et al., 2023).

Kinase Inhibitor Synthesis

  • Synthesis of Kinase Inhibitors : Research on 2,4-disubstituted-5-fluoropyrimidines, structurally related to this compound, revealed their potential as kinase inhibitors, a crucial aspect in anticancer agent development (Wada et al., 2012).

Chemical Process Research

  • Process Chemistry Studies : A study on 4,6-dihydroxy-2-methylpyrimidine, a precursor in pharmaceutical and explosive industries, examined its synthesis and process chemistry. This research offers insights into economic and efficient production methods for pyrimidine derivatives (Patil et al., 2008).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

2-chloro-5-methoxy-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(10-2)3-8-6(7)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQFWSOESDYTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-methoxypyrimidine (10 g) was dissolved in THF (100 ml), and while cooling, iron(III) acetylacetone (1.97 g), methyl magnesium chloride (3.0 M: 22.4 ml) were then added to the solution. The obtained mixture was stirred at room temperature overnight. Thereafter, iron(III) acetylacetone (1.97 g), and methyl magnesium chloride (3.0 M: 22.4 ml) were added to the reaction solution further twice. Thereafter, a 1 N hydrochloric acid aqueous solution was added to the reaction mixture, and diethyl ether was then added to the reaction solution to carry out liquid separation and extraction. The organic layer was dried over magnesium sulfate, and the solvent was then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate), so as to obtain the title compound (6.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.4 mL
Type
reactant
Reaction Step Three
Name
iron(III) acetylacetone
Quantity
1.97 g
Type
catalyst
Reaction Step Three
Quantity
22.4 mL
Type
reactant
Reaction Step Four
Name
iron(III) acetylacetone
Quantity
1.97 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.